Bienvenue dans la boutique en ligne BenchChem!

CCT018159

Drug Resistance Metabolic Activation HSP90 Inhibition

CCT018159 (CAS 171009-07-7) is a synthetic, cell-permeable, 3,4-diarylpyrazole resorcinol compound that functions as an ATP-competitive inhibitor of the molecular chaperone Heat Shock Protein 90 (HSP90). Identified through high-throughput screening, it binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity with IC50 values of 3.2 µM for human HSP90β and 6.6 µM for yeast HSP90.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
CAS No. 171009-07-7
Cat. No. B1684014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT018159
CAS171009-07-7
SynonymsCCT018159;  CCT-018159;  CCT 018159.
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C
InChIInChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22)
InChIKeyOWPMENVYXDJDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCT018159: A Defined 3,4-Diarylpyrazole Resorcinol HSP90 Inhibitor for Target Validation and Comparative Studies


CCT018159 (CAS 171009-07-7) is a synthetic, cell-permeable, 3,4-diarylpyrazole resorcinol compound that functions as an ATP-competitive inhibitor of the molecular chaperone Heat Shock Protein 90 (HSP90) [1]. Identified through high-throughput screening, it binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its ATPase activity with IC50 values of 3.2 µM for human HSP90β and 6.6 µM for yeast HSP90 . CCT018159 serves as a critical chemical probe for dissecting HSP90 biology, particularly in contexts where the limitations of natural product-derived inhibitors (e.g., geldanamycin analogs) confound experimental interpretation [2].

Why CCT018159 Cannot Be Simply Substituted by Geldanamycin-Derived HSP90 Inhibitors Like 17-AAG


The practice of substituting one HSP90 inhibitor for another without rigorous validation overlooks fundamental differences in chemical structure, metabolic activation requirements, and susceptibility to common resistance mechanisms. While compounds like 17-AAG (a geldanamycin derivative) are established tools, their activity is contingent upon cellular reduction by NQO1/DT-diaphorase and they are substrates for the P-glycoprotein (P-gp) efflux pump, which can lead to variable potency and acquired resistance [1]. In contrast, CCT018159 is a fully synthetic diaryl pyrazole resorcinol, a distinct chemical class whose mechanism of action is independent of both NQO1 and P-gp [2]. Furthermore, its selectivity profile differs significantly; for instance, CCT018159 does not inhibit topoisomerase II at relevant concentrations, unlike some other chemotypes . These differences are not merely academic; they directly impact experimental reproducibility, data interpretation in models with high P-gp expression, and the validity of conclusions drawn from target validation studies.

Quantitative Evidence for Differentiating CCT018159 from its Closest Analog 17-AAG and Other HSP90 Inhibitors


Differential Mechanism of Action: NQO1 and P-Glycoprotein Independence vs. 17-AAG

The antitumor activity of 17-AAG is dependent on cellular reduction by the enzyme NQO1 (DT-diaphorase) and is compromised by the expression of the P-glycoprotein (P-gp) efflux pump, a common multidrug resistance mechanism. In direct contrast, the in vitro antitumor activity of CCT018159 has been demonstrated to be completely independent of both NQO1 and P-gp expression [1]. This was explicitly shown in isogenic cell line models where 17-AAG's potency was significantly reduced in NQO1-deficient or P-gp-overexpressing cells, while CCT018159 maintained its activity .

Drug Resistance Metabolic Activation HSP90 Inhibition

Enhanced Aqueous Solubility Compared to 17-AAG for In Vitro Handling

The physical properties of a compound, particularly its solubility, are critical for reliable in vitro experimentation. Vendor technical data explicitly states that CCT018159 is more soluble than 17-AAG . Quantitatively, the reported solubility of CCT018159 in water is 1.7 mg/mL, with high solubility in DMSO (35 mg/mL) and ethanol (35 mg/mL) . This contrasts with 17-AAG, a notoriously hydrophobic compound that presents significant challenges in formulation and can precipitate in aqueous assay buffers, leading to variable exposure and data artifacts [1].

Solubility Formulation In Vitro Assay

Distinct Selectivity Profile: No Inhibition of Topoisomerase II vs. Broader Kinase Inhibition

A key differentiator for CCT018159 is its refined selectivity profile. While it potently inhibits HSP90, it exhibits no detectable effect on human topoisomerase II at concentrations up to 100 µM . In a broader kinase selectivity panel, CCT018159 at 50 µM showed less than 50% inhibition for 13 out of 20 representative kinases tested, indicating a relatively clean profile compared to other ATP-competitive inhibitors [1]. This contrasts with 17-AAG, which, while also an HSP90 inhibitor, is known to have off-target effects including the inhibition of topoisomerase II and interactions with other kinases that can confound phenotypic readouts [2].

Selectivity Off-Target Effects Kinase Profiling

Cellular Binding Affinity to HSP90β is Comparable to 17-AAG

Direct comparison of target engagement in a cellular context is a crucial metric. Using a fluorescence polarization competitive binding assay in lysates from human cancer cells (HCT116), the IC50 for binding of CCT018159 to HSP90β was 0.21 ± 0.07 µM, while for 17-AAG it was 0.35 ± 0.13 µM [1]. This demonstrates that despite its different chemotype, CCT018159 achieves a level of target binding in cells that is fully comparable to, and within the same order of magnitude as, the gold-standard natural product-derived inhibitor 17-AAG [2].

Target Engagement Binding Affinity Cellular Potency

Consistent Cellular Antiproliferative Activity Across a Broad Panel of Cancer Cell Lines

The mean cellular GI50 (concentration causing 50% growth inhibition) of CCT018159 across a panel of diverse human cancer cell lines, including melanoma, was determined to be 5.3 µM [1]. In the HCT116 colon carcinoma cell line specifically, the GI50 was 4.1 ± 0.4 µM [2]. This level of cellular potency is broadly similar to that reported for 17-AAG across similar cell line panels (typical GI50 range of 0.1-1 µM for sensitive lines, but with significant variability due to NQO1/P-gp status), indicating that the in vitro antiproliferative effect of CCT018159 is robust and consistent across different genetic backgrounds, independent of the resistance mechanisms that plague 17-AAG [3].

Antiproliferative Activity Cancer Cell Panel Cytotoxicity

Distinct Chemical Scaffold Enables Divergent SAR and Optimization Trajectories vs. Geldanamycin Analogs

The 3,4-diarylpyrazole resorcinol core of CCT018159 is structurally unrelated to the macrocyclic ansamycin ring of geldanamycin and its derivatives (e.g., 17-AAG, 17-DMAG). This fundamental chemical difference has been exploited to develop next-generation inhibitors with improved properties. For instance, structure-based design guided by the X-ray co-crystal structure of CCT018159 bound to HSP90 led to the development of 4-amino derivatives (e.g., VER-49009) with significantly enhanced potency, achieving IC50 values <600 nM for binding to the enzyme [1]. This SAR trajectory is entirely distinct from that of the geldanamycin class and has resulted in clinical candidates like NVP-AUY922, highlighting the value of the CCT018159 scaffold as a starting point for medicinal chemistry programs [2].

Chemical Scaffold Structure-Activity Relationship Drug Design

Defined Applications of CCT018159: Where Its Unique Profile Provides Decisive Experimental Advantages


Studying HSP90 Biology in Models with High P-Glycoprotein Expression or Low NQO1 Activity

Researchers investigating HSP90 function in multidrug-resistant cancer cell lines (e.g., those overexpressing P-gp) or in tissues/organs with naturally low NQO1 expression (e.g., certain brain regions) will find CCT018159 to be the superior chemical probe. As demonstrated, its activity is independent of NQO1 and P-gp [1], ensuring that the observed phenotype is due to HSP90 inhibition and not a confounding effect of prodrug metabolism or drug efflux, a limitation that severely restricts the use of 17-AAG in these models .

In Vitro Target Validation Experiments Requiring a Clean Selectivity Profile

When the goal is to deconvolute the specific role of HSP90 from other cellular pathways (e.g., DNA damage response via topoisomerase II), CCT018159 offers a clear advantage. Its lack of detectable inhibition of topoisomerase II at concentrations up to 100 µM and limited activity against a broad panel of kinases [1] minimizes off-target effects, allowing for more confident interpretation of results linking HSP90 inhibition to downstream cellular events, compared to 17-AAG which carries a known topoisomerase II liability .

Medicinal Chemistry and Tool Compound Development Starting from a Synthetic Scaffold

For structure-based drug design efforts, CCT018159 is a valuable starting point. Its well-defined X-ray co-crystal structure with HSP90 (PDB: 2BT0) [1] provides a rational basis for designing improved analogs. The synthetic accessibility of the 3,4-diarylpyrazole core, in contrast to the complex macrocycle of geldanamycin, facilitates rapid SAR exploration, as evidenced by the successful development of 4-amino derivatives with sub-micromolar potency . This makes CCT018159 a preferred scaffold for academic and industrial groups seeking to generate novel HSP90-targeting tool compounds or lead series.

HSP90 Inhibition Studies in Cellular Assays Requiring Robust Aqueous Formulation

For high-throughput screening or automated liquid handling systems where consistent compound solubility is paramount, CCT018159's superior aqueous solubility (1.7 mg/mL in water) compared to 17-AAG simplifies assay development [1]. This reduces the need for high concentrations of organic co-solvents like DMSO, which can themselves affect cell viability and assay readouts, thereby improving the robustness and reproducibility of cell-based experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT018159

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.